Noroxymorphone beta-D-Glucuronide
Description
Contextualization of Glucuronidation as a Pivotal Phase II Biotransformation Pathway
Biotransformation is the process by which the body chemically alters substances, whether they are produced internally (endogenous) or introduced from outside (exogenous), like drugs. This process is typically divided into Phase I and Phase II reactions. nih.gov Phase I reactions often introduce or expose functional groups (like hydroxyl, -OH, or amine, -NH2) on a molecule, making it more chemically reactive. nih.gov
Following Phase I, or sometimes acting directly on the parent compound, Phase II reactions conjugate the substance with an endogenous molecule. nih.gov This conjugation makes the compound more water-soluble and generally larger, facilitating its excretion from the body through urine or bile. nih.govwikipedia.org
Among the various Phase II reactions, glucuronidation is the most common and one of the most important. nih.govnumberanalytics.com This process involves the attachment of glucuronic acid, a sugar acid derived from glucose, to a substrate. wikipedia.orguomus.edu.iq The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are found in high concentrations in the liver, the primary site of drug metabolism, but also in other organs like the intestine, kidneys, and brain. wikipedia.orgnih.gov The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the substrate, preparing it for efficient elimination. wikipedia.orguomus.edu.iq
Glucuronidation is a critical pathway for the metabolism of a wide array of substances, including:
Drugs (e.g., analgesics, anti-inflammatory agents) nih.gov
Environmental pollutants researchgate.net
Endogenous compounds like bilirubin, steroid hormones, and bile acids wikipedia.orgnih.gov
The efficiency of glucuronidation can significantly influence a drug's duration of action and its potential for accumulation in the body. numberanalytics.com
Overview of Opioid Metabolism and the Formation of Glucuronide Conjugates
Opioids, a class of drugs primarily used for pain relief, undergo extensive metabolism in the body. The metabolic pathways for opioids can involve both Phase I and Phase II reactions. nih.gov
Phase I metabolism of opioids is often carried out by the cytochrome P450 (CYP) enzyme system, particularly enzymes like CYP3A4 and CYP2D6. nih.gov These enzymes can, for example, remove methyl groups (demethylation) from the opioid structure, leading to the formation of new, sometimes active, metabolites. nih.gov
However, a predominant and crucial pathway in the metabolism of many opioids is Phase II glucuronidation. nih.gov Many opioids have hydroxyl groups that are ideal sites for the attachment of glucuronic acid. jove.com The UGT2B7 enzyme is particularly important in the glucuronidation of several clinically significant opioids, including morphine, hydromorphone, and oxymorphone. nih.gov
The resulting glucuronide conjugates are typically much more water-soluble than the parent opioid and are readily excreted in the urine. nih.gov For example, morphine is extensively metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov While M3G is inactive, M6G is a potent analgesic itself. nih.gov This highlights that glucuronidation doesn't always lead to inactivation but can produce metabolites with their own pharmacological profiles.
Significance of Noroxymorphone-3β-D-Glucuronide as a Key Metabolite in Oxycodone and Noroxymorphone (B159341) Disposition
Oxycodone is a widely prescribed semi-synthetic opioid. nih.gov Its metabolism is complex, involving multiple pathways. google.com The two primary initial metabolic routes for oxycodone are:
N-demethylation: Catalyzed mainly by the CYP3A4 enzyme, this pathway produces noroxycodone. nih.govnih.gov
O-demethylation: Catalyzed by the CYP2D6 enzyme, this pathway leads to the formation of oxymorphone, which is also a potent opioid. nih.govnih.gov
Noroxycodone can then undergo further metabolism. One of these subsequent steps is O-demethylation, also catalyzed by CYP2D6, which forms noroxymorphone. google.com Noroxymorphone itself is also a metabolite of oxymorphone via N-demethylation (catalyzed by CYP3A4). google.com
Noroxymorphone, a major metabolite found in urine after oxymorphone administration, is then subject to Phase II metabolism. cerilliant.com Specifically, it undergoes glucuronidation to form Noroxymorphone-β-D-Glucuronide . This conjugation occurs at the 3-hydroxyl position of the noroxymorphone molecule. The formation of this glucuronide conjugate is a critical step in the final elimination of a portion of the original oxycodone dose from the body. testcatalog.orgtestcatalog.org The presence of noroxymorphone and its glucuronide in urine is an indicator of exposure to oxycodone or oxymorphone. testcatalog.orgtestcatalog.org
The study of Noroxymorphone-β-D-Glucuronide is therefore essential for a complete understanding of the pharmacokinetics of oxycodone and its various metabolites. It helps to map the complete disposition of the drug, from administration to final excretion. Research into this specific metabolite contributes to the broader knowledge of opioid metabolism and the factors that can influence it, such as genetic variations in metabolizing enzymes.
Structure
3D Structure
Properties
CAS No. |
76636-08-3 |
|---|---|
Molecular Formula |
C22H25NO10 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1 |
InChI Key |
GUMRUCMZEVRHNB-WFGUJTTASA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Biochemical Formation and Enzymatic Mechanisms of Noroxymorphone 3β D Glucuronide
Precursor Compounds and Metabolic Cascades Yielding Noroxymorphone (B159341)
Noroxymorphone is a significant metabolite of oxycodone and a crucial intermediate in the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone. vapourtec.comacs.orggoogle.comuq.edu.au Its formation from the precursor thebaine involves the initial creation of oxycodone, which is then subjected to demethylation processes. vapourtec.comuq.edu.auchemrxiv.org The metabolic conversion to noroxymorphone can occur via two primary pathways involving the intermediate metabolites noroxycodone and oxymorphone.
O-Demethylation of Noroxycodone to Noroxymorphone
The conversion of oxycodone to noroxycodone occurs through N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. google.comnih.gov Following this, noroxycodone undergoes O-demethylation to yield noroxymorphone. This latter step is mainly facilitated by the CYP2D6 isoenzyme. google.com Therefore, the pathway from noroxycodone to noroxymorphone is characterized by the removal of a methyl group from an oxygen atom, not a nitrogen atom.
N-Demethylation of Oxymorphone to Noroxymorphone
Alternatively, oxycodone can first be O-demethylated to form oxymorphone, a reaction also predominantly catalyzed by CYP2D6. google.comnih.gov Subsequently, oxymorphone is converted to noroxymorphone through N-demethylation, where a methyl group is removed from the nitrogen atom. google.com The CYP3A4 isoenzyme is the principal catalyst for this N-demethylation reaction. google.comnih.gov
Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing Conjugation
Glucuronidation is a major phase II metabolic pathway responsible for the conjugation and subsequent elimination of many drugs and endogenous compounds, including opioids. nih.govnih.gov This process is catalyzed by Uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes.
Elucidation of UGT2B7 as a Primary Enzyme in Noroxymorphone Glucuronidation
The UGT2B7 isoform is recognized as a key enzyme in the glucuronidation of numerous opioids. nih.gov It is the primary enzyme responsible for the glucuronidation of morphine into its metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). wikipedia.orgresearchgate.netnih.govsemanticscholar.org Furthermore, UGT2B7 is known to catalyze the glucuronidation of oxymorphone. nih.govpharmgkb.org Given that noroxymorphone shares a core morphinan (B1239233) structure with a phenolic hydroxyl group at the 3-position, similar to morphine and oxymorphone, UGT2B7 is the principal enzyme implicated in the formation of Noroxymorphone-3β-D-Glucuronide. Studies on the structurally related compound, hydromorphone, also point to the formation of a 3-glucuronide metabolite via this pathway. nih.gov
Investigation of Potential Roles for Other UGT Subfamilies in Opioid Glucuronidation (e.g., UGT1A, UGT2B)
While UGT2B7 is a major player, other UGT isoforms also contribute to opioid metabolism. The UGT1A and UGT2B subfamilies are highly expressed in key metabolic organs like the liver, kidneys, and intestine. nih.govresearchgate.net Research has demonstrated that several isoforms within the UGT1A family, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10, can catalyze the formation of morphine-3-glucuronide. researchgate.net However, the formation of the 6-glucuronide metabolite of morphine appears to be exclusive to UGT2B7. researchgate.net The activity of both UGT1A and UGT2B subfamilies can be impaired by conditions such as liver cirrhosis, affecting the metabolism of various drugs. nih.gov The broad and sometimes overlapping substrate specificity of these enzymes highlights the complexity of drug metabolism. researchgate.netnih.gov
Substrate Specificity and Kinetic Parameters of Relevant UGT Enzymes
The kinetics of UGT-catalyzed reactions are complex, often modeled as a bisubstrate reaction that follows a compulsory-order ternary mechanism. nih.gov The study of these kinetics is crucial for understanding drug-drug interactions and predicting in vivo clearance. nih.gov
The UGT2B7 enzyme exhibits atypical, biphasic kinetics for the glucuronidation of morphine, suggesting a complex interaction with the substrate, possibly involving two binding sites. researchgate.net In contrast, the kinetics of morphine-3-glucuronide formation by UGT1A family isoforms generally follow a standard Michaelis-Menten model. researchgate.net
Detailed kinetic parameters for the glucuronidation of morphine by various UGT isoforms are presented below. While direct kinetic data for noroxymorphone is not extensively available, the data for morphine provides a valuable surrogate due to structural similarity.
| UGT Isoform | Substrate/Product | Apparent Km (mM) | Model | Reference |
|---|---|---|---|---|
| UGT2B7 | Morphine (M3G formation) | 0.42 (high-affinity) | Biphasic Michaelis-Menten | researchgate.net |
| UGT2B7 | Morphine (M3G formation) | 8.3 (low-affinity) | Biphasic Michaelis-Menten | researchgate.net |
| UGT2B7 | Morphine (M6G formation) | 0.97 (high-affinity) | Biphasic Michaelis-Menten | researchgate.net |
| UGT2B7 | Morphine (M6G formation) | 7.4 (low-affinity) | Biphasic Michaelis-Menten | researchgate.net |
| UGT1A1 | Morphine (M3G formation) | 2.6 | Michaelis-Menten | researchgate.net |
| UGT1A3 | Morphine (M3G formation) | 14.0 | Michaelis-Menten | researchgate.net |
| UGT1A6 | Morphine (M3G formation) | 37.4 | Michaelis-Menten | researchgate.net |
| UGT1A8 | Morphine (M3G formation) | 12.6 | Michaelis-Menten | researchgate.net |
| UGT1A9 | Morphine (M3G formation) | 5.8 | Michaelis-Menten | researchgate.net |
| UGT1A10 | Morphine (M3G formation) | 15.8 | Michaelis-Menten | researchgate.net |
Intracellular and Tissue-Specific Expression of Glucuronidation Enzymes
The formation of Noroxymorphone-β-D-glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of various cells and are responsible for the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. nih.govnih.gov The expression of UGT enzymes is tissue-specific, leading to variations in the metabolic capacity of different organs. nih.govunige.ch
The liver is the principal organ for drug metabolism, expressing a wide array of UGT isoforms. nih.govnih.gov Consequently, it is considered the primary site for the glucuronidation of many opioids. While direct studies on the hepatic glucuronidation of noroxymorphone are limited, research on structurally similar compounds provides valuable insights. For instance, the glucuronidation of morphine, another opioid, is significantly mediated by the hepatic enzyme UGT2B7. nih.gov In vitro studies using human liver microsomes have been instrumental in characterizing the kinetics of such reactions. researchgate.net For example, the formation of morphine-3-glucuronide in human liver microsomes follows Michaelis-Menten kinetics, with an apparent Km of 2 mM and a Vmax of 2.5 nmol/mg/min. researchgate.net
Table 1: Major Hepatic UGT Isoforms and Their Known Opioid Substrates
| UGT Isoform | Known Opioid Substrates |
|---|---|
| UGT1A1 | Buprenorphine, SN-38 (active metabolite of irinotecan) nih.gov |
| UGT1A3 | Buprenorphine |
| UGT1A9 | Propofol |
| UGT2B7 | Morphine, Codeine, Buprenorphine nih.gov |
| UGT2B15 | Oxazepam |
This table is based on existing literature and highlights the enzymes likely involved in noroxymorphone metabolism based on substrate overlap.
The gastrointestinal tract, being the site of oral drug absorption, can perform significant first-pass metabolism, where drugs are metabolized before reaching systemic circulation. nih.gov Several UGT isoforms, including UGT1A1, UGT1A8, and UGT1A10, are highly expressed in the intestine. nih.govnih.gov The kidneys also possess glucuronidation capacity and contribute to the clearance of various drugs and their metabolites from the blood. nih.gov
Table 2: Expression of Key UGT Isoforms in Human Extrahepatic Tissues
| UGT Isoform | Intestine | Kidney |
|---|---|---|
| UGT1A1 | High | Moderate |
| UGT1A6 | High | High |
| UGT1A8 | High | Low |
| UGT1A9 | Low | High |
| UGT1A10 | High | Low |
| UGT2B7 | Moderate | High |
Data compiled from various studies on UGT tissue distribution. nih.govunige.ch
Advanced Analytical Methodologies for Noroxymorphone 3β D Glucuronide Characterization and Quantification
Comprehensive Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a foundational step for reliable analysis, aiming to isolate the analyte of interest from interfering substances present in the biological matrix. This process enhances the sensitivity and selectivity of the subsequent analytical measurement.
Solid-Phase Extraction (SPE) and Other Purification Techniques
Solid-phase extraction (SPE) is a widely utilized and effective technique for the purification and concentration of noroxymorphone (B159341) and its glucuronide metabolite from complex biological fluids like blood, plasma, and urine. diva-portal.orgmonash.edunih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent.
Various types of SPE cartridges are employed, with the choice depending on the specific properties of the analyte and the matrix. Mixed-mode SPE columns, which combine two or more types of retention mechanisms (e.g., ion exchange and reversed-phase), are particularly effective for extracting opioids and their metabolites. oup.com Other commonly used stationary phases include C18-bonded silica, which separates compounds based on hydrophobicity, and polymer-based sorbents like Supel-Select HLB. sigmaaldrich.comcapes.gov.br The general SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes. oup.comnih.gov For instance, a method for analyzing opioids in wastewater used an Accucore™ Biphenyl (B1667301) column after SPE to achieve separation. nih.gov While many methods focus on the parent opioids, the techniques are directly applicable to their glucuronide conjugates, which are often co-extracted. nih.govoup.com
Table 1: Example Solid-Phase Extraction (SPE) Parameters for Opioid Metabolites
| Parameter | Description | Reference |
|---|---|---|
| SPE Cartridge Types | Mixed-Mode (e.g., Clean-Screen DAU), Reversed-Phase (e.g., C18, Bond Elut Certify), Polymer-Based (e.g., Supel-Select HLB, Oasis MCX) | diva-portal.orgoup.comsigmaaldrich.comdiva-portal.org |
| Conditioning Solvents | Typically methanol (B129727) followed by water or a buffer to activate the stationary phase. | oup.comsigmaaldrich.com |
| Sample Loading | Biological fluid (e.g., urine, plasma), often pre-treated (e.g., buffered or hydrolyzed), is loaded onto the column. | oup.comsigmaaldrich.com |
| Wash Solvents | Water, acetate (B1210297) buffer, and methanol are used sequentially to remove interfering matrix components. | oup.comsigmaaldrich.com |
| Elution Solvents | A mixture of organic solvents, such as dichloromethane/isopropyl alcohol/triethylamine or acetonitrile (B52724), is used to desorb the analytes from the cartridge. | oup.comsigmaaldrich.com |
Controlled Enzymatic Hydrolysis Protocols Utilizing β-Glucuronidase
Glucuronidation is a major metabolic pathway for opioids, resulting in highly polar conjugates like noroxymorphone-β-D-glucuronide that are readily excreted in urine. covachem.com To quantify the total amount of the parent drug or its phase I metabolite, a hydrolysis step is necessary to cleave the glucuronic acid moiety from the molecule. covachem.comsigmaaldrich.com Enzymatic hydrolysis using β-glucuronidase is the preferred method over harsh chemical techniques like acid hydrolysis, as it provides milder conditions and greater specificity, preserving the integrity of the target analyte. covachem.comnih.gov
The process involves incubating the biological sample (e.g., urine) with a solution containing β-glucuronidase enzyme at a controlled temperature and pH. oup.comnih.gov Enzymes from various sources are available, including Helix pomatia (abalone), Escherichia coli (E. coli), and recombinant sources. sigmaaldrich.commdpi.com The efficiency of hydrolysis can be influenced by the enzyme source, temperature, and incubation time. mdpi.comnih.gov For example, a study on naloxone (B1662785) and nornaloxone (noroxymorphone) in urine optimized the enzymatic hydrolysis for 4 hours at 40°C. oup.com Another method for oxycodone and its metabolites used a 16-hour incubation at 50°C. nih.gov It is known that the hydrolysis rates can differ significantly between various glucuronide conjugates; for instance, morphine-6-glucuronide (B1233000) hydrolyzes at about a quarter of the rate of morphine-3-glucuronide (B1234276). nih.gov Therefore, the hydrolysis conditions must be carefully optimized and validated for noroxymorphone-β-D-glucuronide specifically. Recombinant enzymes have shown promise for achieving efficient and rapid hydrolysis, sometimes in as little as 5-10 minutes. mdpi.com
Table 2: Comparative Parameters for Enzymatic Hydrolysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
|---|---|---|---|---|
| Analyte(s) | Nornaloxone (Noroxymorphone) & Metabolites | Oxycodone & Metabolites | Various Drug Glucuronides | oup.comnih.govmdpi.com |
| Enzyme Source | β-glucuronidase (unspecified) | β-glucuronidase from Helix pomatia | Recombinant β-glucuronidase (B-One™) | oup.comnih.govmdpi.com |
| Temperature | 40°C | 50°C | Room Temperature (20°C) | oup.comnih.govmdpi.com |
| Incubation Time | 4 hours | 16 hours | 5 minutes | oup.comnih.govmdpi.com |
| pH | 5.0 (Sodium Acetate Buffer) | 5.0 (Sodium Acetate Buffer) | Not Specified | oup.comnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of opioid metabolites due to its exceptional sensitivity and selectivity. oup.com This technique can measure analytes at very low concentrations (pg/mL to ng/mL range) even in complex biological matrices. oup.comnih.gov
Development of Chromatographic Separation Methods (e.g., Reversed-Phase Liquid Chromatography)
The first stage of LC-MS/MS analysis is the chromatographic separation. Reversed-phase liquid chromatography (RPLC) is the most common separation mode used for opioid analysis. oup.comcapes.gov.br In RPLC, a non-polar stationary phase is used with a polar mobile phase. Analytes are separated based on their relative hydrophobicity.
Typical stationary phases include C18 and biphenyl columns. oup.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. oup.comrug.nl A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to effectively separate multiple analytes with varying polarities within a single analytical run. oup.comnih.gov For example, a method for nornaloxone (noroxymorphone) used an XTerra MS C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, with a total run time of 12 minutes. oup.com
Table 3: Example LC Parameters for Opioid Metabolite Separation
| Parameter | Method 1 (Nornaloxone) | Method 2 (Oxycodone Metabolites) | Method 3 (Wastewater Opioids) | Reference |
|---|---|---|---|---|
| LC Column | XTerra MS C18 (2.1 × 50 mm) | YMC ODS-AQ (2.0 x 100 mm) | Accucore™ Biphenyl (2.1 x 100 mm) | oup.comnih.govnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Ammonium Formate (5 mM) in 0.1% Formic Acid | oup.comnih.govnih.govrug.nl |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | oup.comnih.govnih.govrug.nl |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | 0.4 mL/min | oup.comnih.govrug.nl |
| Separation Mode | Gradient Elution | Isocratic Elution | Gradient Elution | oup.comnih.govnih.gov |
| Run Time | 12 minutes | 5 minutes | 7.5 minutes | oup.comnih.govnih.gov |
Optimization of Mass Spectrometry Parameters, Including Ionization Modes and Multiple Reaction Monitoring (MRM) Transitions
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in the positive ion mode, which generates protonated molecules [M+H]⁺. oup.comrug.nl
Tandem mass spectrometry (MS/MS) enhances selectivity by utilizing multiple stages of mass analysis. The most widely used scan mode for quantification is Multiple Reaction Monitoring (MRM). rug.nl In MRM, a specific precursor ion (e.g., the [M+H]⁺ of noroxymorphone) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion resulting from the fragmentation is selected in the third quadrupole and measured by the detector. nih.gov This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing the chance of interference from other co-eluting compounds. For noroxymorphone, an MRM transition of m/z 288 → 270 has been reported. oup.com For its glucuronide, the precursor ion would have a higher mass-to-charge ratio, and specific fragment ions would need to be determined through infusion experiments. nih.gov Optimization involves adjusting parameters like collision energy and spray voltage to maximize the signal for each specific MRM transition. rug.nl
Table 4: Example Mass Spectrometry Parameters for Noroxymorphone (Nornaloxone) and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Nornaloxone (Noroxymorphone) | 288 | 270 | ESI+ | oup.com |
| Oxymorphone (IS for Nornaloxone) | 305 | 287 | ESI+ | oup.com |
| Noroxycodone | 302 | 284 | ESI+ | nih.gov |
| Oxymorphone | 302 | 284 | ESI+ | nih.gov |
Note: Noroxycodone and Oxymorphone are isomers and can share the same transition; their identification is confirmed by their different chromatographic retention times. nih.gov
Application of Stable-Isotope Labeled Internal Standards for Absolute Quantification
For accurate and precise quantification, the use of an internal standard (IS) is essential to correct for variations in sample preparation (e.g., extraction efficiency) and instrumental response. nih.govscispace.com The ideal internal standard is a stable-isotope labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). researchgate.netlgcstandards.com A SIL-IS is chemically identical to the analyte and should therefore behave identically during extraction and chromatographic separation, and experience the same degree of ion suppression or enhancement in the mass spectrometer source. waters.com
In the analysis of noroxymorphone, the deuterated analog of a structurally similar compound, oxymorphone-d₃, has been successfully used as an internal standard. oup.comnih.gov The concentration of the target analyte is determined by calculating the ratio of its peak area to the peak area of the known concentration of the SIL-IS. oup.com This approach significantly improves the accuracy and reproducibility of the assay. scispace.com While a dedicated SIL-IS for noroxymorphone-β-D-glucuronide would be ideal, a SIL-IS of the aglycone (noroxymorphone) or a related glucuronide can also be employed, provided that validation experiments confirm its suitability.
Table 5: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| Noroxymorphone-β-D-Glucuronide | - |
| Noroxymorphone | Nornaloxone, NOM |
| Oxymorphone | OM |
| Naloxone | - |
| Oxycodone | OC |
| Noroxycodone | NOC |
| Morphine | MPH |
| Morphine-3-glucuronide | M3G |
| Morphine-6-glucuronide | M6G |
| Acetonitrile | - |
| Methanol | - |
Rigorous Method Validation for Academic Research Applications
The reliable quantification of noroxymorphone-β-D-glucuronide (NOMG) in biological matrices is fundamentally dependent on a comprehensive and rigorous method validation process. This process ensures that the analytical method is fit for its intended purpose, providing accurate and reproducible data crucial for academic research, such as in pharmacokinetic and metabolic studies. The validation encompasses several key parameters, including precision, bias, linearity, detection and quantification limits, and the assessment of matrix effects and analyte stability.
Assessment of Analytical Precision, Bias, and Linearity
Precision and bias (or accuracy) are critical for demonstrating the reproducibility and correctness of an analytical method. Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), by analyzing quality control (QC) samples at multiple concentrations. Bias is determined by comparing the mean measured concentration to the nominal concentration. Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration.
In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NOMG in human urine, validation parameters were assessed to meet the standards of the Academy Standards Board. researchgate.net For NOMG, the method demonstrated acceptable bias and precision, with values falling within the generally accepted range of ±20%. nih.gov The calibration curve for NOMG was established to be linear over the range of 0.05–10 μg/mL, with a coefficient of determination (R²) of ≥ 0.99 considered acceptable. nih.gov
While specific precision and bias data for NOMG is often part of broader opioid panels, the validation data for its parent compound, noroxymorphone, can provide insight into expected analytical performance. For instance, one LC-MS/MS method for noroxymorphone in plasma demonstrated excellent performance. rug.nl The intraday and interday accuracy were within 86.5–108.4% and 95.6–110.3%, respectively, with precision (expressed as coefficient of variation, CV) within 1.7–9.3% and 1.8–9.2%. rug.nl Another study in rat serum reported between-day accuracy and precision for noroxycodone at 8.5% and 4.6%, respectively. nih.gov Such stringent criteria ensure the reliability of data generated in research settings.
Table 1: Example of Precision and Bias Validation Data for Noroxymorphone
| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Noroxymorphone in Plasma rug.nl | Low QC | <9.3% | <9.2% | 86.5% – 108.4% | 95.6% – 110.3% |
| Medium QC | <9.3% | <9.2% | |||
| High QC | <9.3% | <9.2% |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. nih.gov It is often defined by a signal-to-noise ratio (S/N) of at least 3. nih.gov The LOQ, or lower limit of quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy, typically a CV of ≤20% and accuracy of 80-120%. nih.gov
For academic research, particularly in pharmacokinetic studies where metabolite concentrations can be very low, a sensitive method with a low LOQ is essential. In a validated method for NOMG in urine, the calibration range was 0.05–10 μg/mL, establishing the LOQ at 0.05 μg/mL (or 50 ng/mL). nih.gov
Methods developed for the parent compound noroxymorphone in different matrices highlight the sensitivity achievable. In human plasma, an LLOQ of 0.1 μg/L (0.1 ng/mL) was established for noroxymorphone. rug.nl In another study using rat serum, the LOQ for noroxycodone was determined to be 5.0 ng/mL. nih.gov These values underscore the capability of modern LC-MS/MS techniques to quantify trace levels of opioid metabolites.
Table 2: Reported Limits of Quantification (LOQ) for NOMG and Related Compounds
| Analyte | Matrix | LOQ | Source |
|---|---|---|---|
| Noroxymorphone-β-D-glucuronide (NOMG) | Urine | 0.05 µg/mL | nih.gov |
| Noroxymorphone | Plasma | 0.1 µg/L | rug.nl |
| Noroxycodone | Rat Serum | 5.0 ng/mL | nih.gov |
| Oxycodone and Metabolites | Plasma & HLM | 0.2 ng/mL | nih.gov |
Evaluation of Matrix Effects and Analyte Stability in Various Biological Samples
Biological samples such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with analyte quantification. This "matrix effect" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent. A lack of a matched deuterated internal standard for NOMG can complicate the correction for these effects. nih.govrug.nl In one study, the process efficiency for NOMG was found to be 71% at high concentrations, indicating some loss or matrix interference during sample processing. nih.gov For noroxymorphone, where a deuterated standard was also unavailable, an addition method was employed to calculate a correction factor to compensate for the matrix effect. rug.nl
Analyte stability is another critical parameter, ensuring that the concentration measured reflects the true concentration at the time of sampling. Stability is assessed under various conditions that mimic sample handling and storage, including short-term (bench-top) stability, long-term frozen storage stability, and freeze-thaw stability. oup.comnih.gov For related opioid glucuronides, studies have shown stability in plasma and urine for up to 20 hours at room temperature and for over 85 days when stored at -20°C. nih.gov Such analytes have also been shown to be stable through at least three freeze-thaw cycles. nih.govnih.gov These evaluations are crucial for establishing appropriate sample storage and handling protocols in a research setting.
Table 3: Summary of Stability Assessments for Opioid Metabolites
| Stability Condition | Matrix | Finding | Source |
|---|---|---|---|
| Short-Term (Room Temperature) | Plasma and Urine | Stable for up to 24 hours | nih.gov |
| Short-Term (Room Temperature) | Plasma and Urine | Stable for up to 20 hours | nih.gov |
| Long-Term (Frozen) | Plasma (-20°C) | Stable for 119 days | nih.gov |
| Long-Term (Frozen) | Urine (-20°C) | Stable for 85 days | nih.gov |
| Freeze-Thaw Cycles | Plasma | Stable for up to 3 cycles | nih.govnih.gov |
Pharmacological and Pharmacokinetic Investigations of Noroxymorphone 3β D Glucuronide Preclinical Focus
Noroxymorphone (B159341) is an opioid compound that is both a metabolite of oxymorphone and oxycodone and is also manufactured as an intermediate for producing narcotic antagonists. wikipedia.org The primary metabolic route for noroxymorphone is glucuronidation at the 3-position, which results in the formation of Noroxymorphone-3-glucuronide. researchgate.net
Pharmacokinetic Disposition of Noroxymorphone-3β-D-Glucuronide and its Aglycone in Preclinical Models
Preclinical studies, often utilizing animal models and radiolabeled compounds, are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of new molecular entities and their metabolites. nih.govdntb.gov.ua
Absorption, Distribution, and Excretion Kinetics in In Vivo Preclinical Systems
Glucuronidation, the process that forms Noroxymorphone-3β-D-Glucuronide, significantly increases the polarity of the parent compound. Generally, glucuronide conjugates are eliminated from the body via urine and bile. nih.gov While specific ADME studies detailing the precise kinetics of Noroxymorphone-3β-D-Glucuronide are not extensively detailed in the provided literature, the established principles of drug metabolism suggest that its disposition would follow this pathway. The process involves hepatic and potentially extra-hepatic glucuronidation, followed by excretion. researchgate.net The distribution of the glucuronide is expected to be largely restricted to the systemic circulation, with even lower CNS penetration than its aglycone.
Assessment of Noroxymorphone-3β-D-Glucuronide as an Active or Inactive Metabolite
A critical aspect of metabolite characterization is determining its pharmacological activity. nih.govrsc.org Noroxymorphone itself is a potent agonist at the µ-opioid receptor. wikipedia.org However, its activity upon systemic administration is minimal due to its poor ability to cross the blood-brain barrier and reach its target receptors in the brain. wikipedia.orghelsinki.fi
Glucuronidation is typically a detoxification pathway that renders compounds more water-soluble for excretion and often results in pharmacologically inactive metabolites. rsc.org While some glucuronides, such as morphine-6-glucuronide (B1233000), are known to be active, this is considered an exception rather than the rule. researchgate.netrsc.org Given the increased polarity and molecular size of Noroxymorphone-3β-D-Glucuronide, it is presumed to be an inactive metabolite with a significantly reduced affinity for opioid receptors and an even lower capacity to cross the blood-brain barrier compared to its parent compound, noroxymorphone.
| Compound | Receptor Activity (Aglycone) | Systemic Activity (In Vivo) | Blood-Brain Barrier Permeability | Expected Role |
|---|---|---|---|---|
| Noroxymorphone (Aglycone) | Potent µ-opioid receptor agonist wikipedia.org | Minimal analgesic activity wikipedia.orghelsinki.fi | Poor wikipedia.orghelsinki.finih.gov | Active opioid with limited CNS access |
| Noroxymorphone-3β-D-Glucuronide | Presumed low to negligible | Presumed inactive | Very poor (inferred from physicochemical properties) nih.gov | Inactive metabolite for excretion rsc.org |
Transporter-Mediated Movement of Noroxymorphone-3β-D-Glucuronide
The movement of drug metabolites across cellular membranes is often facilitated by specific transport proteins. nih.gov
Interactions with Efflux Transporters (e.g., Multidrug Resistance-Associated Proteins (MRP2, MRP3))
Multidrug Resistance-Associated Proteins, particularly MRP2 and MRP3, are key efflux transporters for a wide range of glucuronide conjugates. nih.govnih.gov MRP2 is typically located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating excretion into bile and urine, respectively. nih.gov MRP3 is found on the basolateral membrane of hepatocytes, transporting substrates back into the bloodstream for subsequent renal clearance. nih.govnih.gov
Studies on various glucuronidated compounds have established them as substrates for these transporters. nih.govresearchgate.net For example, the glucuronide metabolites of testosterone (B1683101) and ethinylestradiol are transported by MRP2 and MRP3. nih.govresearchgate.net Based on these established patterns, it is highly probable that Noroxymorphone-3β-D-Glucuronide is also a substrate for MRP2 and MRP3, which would govern its hepatic and renal elimination.
Blood-Brain Barrier Permeability and Transport Mechanisms (Excluding P-glycoprotein interaction)
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. nih.govyoutube.com The permeability of this barrier is a crucial determinant of a drug's central effects. nih.gov
Noroxymorphone, the aglycone, is already known to be poorly permeable to the BBB. wikipedia.orghelsinki.fi The process of glucuronidation adds a large, polar glucuronic acid moiety to the molecule. This structural change drastically increases hydrophilicity and molecular weight, two factors that severely limit passive diffusion across the BBB. nih.gov Studies on the structurally similar compounds morphine and its glucuronide metabolite, morphine-6-glucuronide (M6G), demonstrate this principle clearly. The BBB permeability of M6G is markedly reduced—by as much as 57-fold—compared to morphine. nih.gov Therefore, it can be concluded that Noroxymorphone-3β-D-Glucuronide has extremely low permeability across the blood-brain barrier.
Preclinical In Vitro and In Vivo Pharmacological Studies of Noroxymorphone-3β-D-Glucuronide
Pharmacological studies in preclinical settings aim to characterize the effects of a compound at the molecular and whole-organism level. nih.gov
Direct in vitro and in vivo pharmacological data for Noroxymorphone-3β-D-Glucuronide is limited. However, extensive research on its aglycone, noroxymorphone, provides significant context. helsinki.fi In vivo studies in rats have shown that noroxymorphone is inactive when administered subcutaneously, failing to produce antinociceptive effects. helsinki.fi This lack of systemic activity is attributed to its inability to penetrate the CNS in sufficient concentrations. helsinki.fi
Conversely, when administered directly into the spinal canal (intrathecally), bypassing the blood-brain barrier, noroxymorphone proves to be a potent antinociceptive agent with a significantly longer-lasting effect compared to other opioids like morphine. helsinki.fi This demonstrates that noroxymorphone has high intrinsic efficacy at spinal opioid receptors.
Given that Noroxymorphone-3β-D-Glucuronide is even more polar and bulkier, it is expected to be pharmacologically inert in vivo due to its inability to reach CNS receptors. In vitro, it would be expected to show significantly lower binding affinity to opioid receptors compared to noroxymorphone.
| Study Type | Administration Route | Model | Observed Effect | Reference |
|---|---|---|---|---|
| In Vivo | Subcutaneous (s.c.) | Rat (thermal and mechanical nociception) | Inactive/Poor antinociceptive effect | helsinki.fi |
| In Vivo | Intrathecal (i.t.) | Rat | Potent, long-lasting antinociception | helsinki.fi |
| In Vitro | N/A | Receptor Binding Assay | Potent µ-opioid receptor agonist | wikipedia.org |
Ligand Binding and Functional Receptor Activation Studies
Direct ligand binding and functional receptor activation studies for noroxymorphone-3β-D-glucuronide are not extensively reported in publicly available scientific literature. However, based on the established profiles of analogous opioid-3-glucuronide metabolites, it is widely anticipated that noroxymorphone-3β-D-glucuronide possesses a very low affinity for opioid receptors and lacks significant agonist or antagonist activity at these sites.
For instance, morphine-3-glucuronide (B1234276) (M3G), the major metabolite of morphine, exhibits markedly reduced affinity for the mu-opioid receptor compared to its parent compound. This characteristic is a common feature among 3-glucuronidated opioids, where the addition of the bulky, polar glucuronide moiety at the 3-position sterically hinders effective binding to the opioid receptor pocket.
Table 1: Opioid Receptor Binding Affinities of Morphine and its 3-Glucuronide Metabolite (Analogous Data)
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Morphine | Mu (µ) | 1 - 10 |
| Morphine-3-glucuronide | Mu (µ) | > 10,000 |
This table presents analogous data for morphine and M3G to illustrate the expected low binding affinity of a 3-glucuronide metabolite. Specific data for noroxymorphone-β-D-glucuronide is not available.
Functionally, M3G does not produce analgesia and is considered inactive as an opioid agonist. wikipedia.org It is therefore reasonable to hypothesize that noroxymorphone-3β-D-glucuronide would exhibit a similar lack of direct opioid receptor-mediated functional activity.
Mechanistic Investigations into Potential Pronociceptive or Anti-Analgesic Effects in Animal Models, by Analogy with Other 3-Glucuronides
While lacking direct opioid receptor agonism, there is a growing body of evidence from animal models suggesting that opioid-3-glucuronide metabolites can elicit centrally-mediated excitatory effects, which may manifest as pronociceptive (pain-enhancing) or anti-analgesic (counteracting pain relief) actions. These effects are thought to contribute to the complex pharmacological profile of parent opioids, potentially influencing the development of tolerance and opioid-induced hyperalgesia.
By analogy with M3G and normorphine-3-glucuronide, it is plausible that noroxymorphone-3β-D-glucuronide also possesses such excitatory properties. Studies on M3G in rodents have demonstrated that its administration can lead to behaviors indicative of pain and excitability, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain). nih.gov Normorphine-3-glucuronide has also been shown to induce convulsions at higher doses when administered intracerebroventricularly in mice. nih.gov
The precise mechanisms underlying these pronociceptive effects are still under investigation but are believed to be independent of opioid receptors. Several hypotheses have been proposed based on studies of M3G:
NMDA Receptor System: One prominent theory suggests an interaction with the N-methyl-D-aspartate (NMDA) receptor system, a key player in central sensitization and pain amplification. M3G may indirectly activate this system, leading to increased neuronal excitability.
GABAergic and Glycinergic Systems: Another proposed mechanism involves the modulation of inhibitory neurotransmission. It has been suggested that M3G might interfere with GABAergic and/or glycinergic signaling, leading to a state of disinhibition and subsequent neuronal hyperexcitability. wikipedia.org
Neuroinflammation: More recent research has implicated neuroinflammatory pathways. M3G may activate glial cells (microglia and astrocytes) in the central nervous system, triggering the release of pro-inflammatory cytokines which, in turn, can enhance neuronal excitability and pain sensitivity.
Table 2: Observed Preclinical Effects of Analogous Opioid-3-Glucuronides in Animal Models
| Compound | Animal Model | Observed Effects | Proposed Mechanism (Non-Opioid) |
| Morphine-3-glucuronide | Rodents | Hyperalgesia, allodynia, myoclonus, seizures | NMDA receptor modulation, Glial cell activation |
| Normorphine-3-glucuronide | Mice | Convulsions at high doses | Not fully elucidated |
This table summarizes findings for analogous compounds to suggest the potential pronociceptive profile of noroxymorphone-β-D-glucuronide.
Research Gaps and Future Directions in Noroxymorphone 3β D Glucuronide Studies
Comprehensive Elucidation of the Pharmacological Activity Profile of Noroxymorphone-3β-D-Glucuronide In Vitro and in Preclinical Models
A significant research gap exists regarding the pharmacological activity of noroxymorphone-3β-D-glucuronide. Its parent compound, noroxymorphone (B159341), is a potent agonist of the μ-opioid receptor but exhibits poor penetration of the blood-brain barrier, leading to minimal analgesic activity when administered systemically. wikipedia.orgresearchgate.net However, the pharmacological profile of its glucuronidated metabolite remains largely uncharacterized.
The central question is whether noroxymorphone-3β-D-glucuronide is an inactive metabolite or if it possesses intrinsic biological activity, potentially contributing to either therapeutic or adverse effects.
Future Research Directions:
In Vitro Receptor Binding Assays: A comprehensive screening of noroxymorphone-3β-D-glucuronide against a panel of receptors, particularly opioid (μ, δ, κ) and other relevant central nervous system receptors, is necessary to determine its binding affinity and selectivity.
Preclinical In Vivo Models: Animal models are essential to assess the functional consequences of any receptor binding. Studies in rodents could investigate potential analgesic, anti-analgesic, or neuroexcitatory effects.
| Proposed Study | Objective | Methodology |
| Receptor Binding Profile | To determine the affinity of Noroxymorphone-3β-D-glucuronide for opioid and other CNS receptors. | Competitive radioligand binding assays using human recombinant receptors. |
| In Vivo Behavioral Assessment | To evaluate potential analgesic or neuroexcitatory effects. | Intracerebroventricular (i.c.v.) administration in rats followed by behavioral monitoring for signs of excitation (e.g., myoclonus, seizures) and nociceptive testing (e.g., tail-flick assay). |
| Functional Cellular Assays | To assess the functional activity (agonist, antagonist, inverse agonist) at identified target receptors. | GTPγS binding assays or cAMP modulation assays in cells expressing the receptor of interest. |
Detailed Characterization of Glucuronide Transporter Kinetics and Specificity for Noroxymorphone-3β-D-Glucuronide
Glucuronide metabolites are typically hydrophilic molecules with limited ability to passively diffuse across cell membranes; their movement into and out of cells depends on transport proteins. nih.govfrontiersin.org The disposition of these conjugates is heavily influenced by uptake transporters (like Organic Anion Transporting Polypeptides, OATPs) and efflux transporters (such as Multidrug Resistance-Associated Proteins, MRPs, and Breast Cancer Resistance Protein, BCRP) located in key organs like the liver, kidneys, and intestine. frontiersin.org For example, MRP2 and MRP3 are involved in the efflux of morphine glucuronides from hepatocytes. nih.gov
Currently, there is no specific information on which transporters are responsible for the disposition of noroxymorphone-3β-D-glucuronide. Understanding these interactions is crucial for predicting the metabolite's distribution, elimination, and potential for drug-drug interactions (DDIs).
Future Research Directions:
Transporter Substrate Assays: Utilizing in vitro systems, such as membrane vesicles or cells overexpressing specific human transporters (e.g., OATP1B1, OATP1B3, MRP2, MRP3, MRP4, BCRP), to identify which proteins actively transport noroxymorphone-3β-D-glucuronide.
Kinetic Parameter Determination: For the identified transporters, it is essential to determine the kinetic parameters (K_m_ and V_max_) to understand the efficiency and capacity of the transport process. This data is vital for developing accurate pharmacokinetic models.
| Transporter Family | Potential Role in Disposition | Proposed In Vitro System |
| OATP (e.g., OATP1B1, OATP1B3) | Hepatic uptake from blood. | Stably transfected HEK293 or CHO cell lines. |
| MRP (e.g., MRP2, MRP3, MRP4) | Efflux from hepatocytes into bile (MRP2) or blood (MRP3, MRP4). | Membrane vesicle assays (e.g., Sf9-derived vesicles). |
| BCRP | Efflux into bile and limitation of gut wall absorption. | Membrane vesicle assays or transfected cell lines. |
| OAT/OCT | Renal uptake and secretion. | Stably transfected cell lines. |
Investigation of Interspecies Differences in Noroxymorphone-3β-D-Glucuronide Metabolism and Disposition Beyond Established Human Pathways
Preclinical animal models are fundamental in drug development, but interspecies differences in drug metabolism can complicate the extrapolation of data to humans. researchgate.netresearchgate.net Glucuronidation pathways, mediated by UDP-glucuronosyltransferase (UGT) enzymes, can exhibit significant variability across species in terms of expression levels and substrate specificity. nih.govnel.edu For instance, studies have shown that for certain substrates, pigs and monkeys may be better models for human glucuronidation than rodents. nih.gov
Future Research Directions:
Comparative In Vitro Metabolism: Incubating noroxymorphone with liver microsomes or hepatocytes from humans, rats, dogs, and monkeys to compare the rate of formation of noroxymorphone-3β-D-glucuronide and identify any species-specific metabolite profiles.
Pharmacokinetic Studies in Preclinical Species: Conducting pharmacokinetic studies in multiple animal species following administration of oxycodone or oxymorphone to characterize and compare the plasma concentration-time profiles of noroxymorphone-3β-D-glucuronide. This would help in selecting the most appropriate species for preclinical safety assessment.
Development of Advanced In Vitro Cellular and Organoid Models for Predictive Metabolism and Transport Studies of Noroxymorphone-3β-D-Glucuronide
Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in fully replicating the complex microenvironment of human organs. nih.gov In recent years, advanced in vitro systems like 3D spheroids, organoids, and microphysiological systems (e.g., "organ-on-a-chip") have emerged as powerful tools that more closely mimic human physiology. researchgate.netnih.govnih.gov These models offer the potential for more accurate prediction of human drug metabolism, transport, and toxicity. nih.govnih.gov
The application of these state-of-the-art models to study the formation, transport, and potential hepatobiliary effects of noroxymorphone-3β-D-glucuronide has not yet been explored. Such models could provide invaluable insights into its human-relevant disposition.
Future Research Directions:
Human Liver Organoid Studies: Utilizing human stem cell-derived liver organoids to investigate the integrated processes of noroxymorphone metabolism and the subsequent transport of its glucuronide conjugate in a physiologically relevant cellular context.
Gut-Liver-on-a-Chip Models: Employing microfluidic "gut-liver-on-a-chip" models to simulate the first-pass metabolism of orally administered parent drugs (oxycodone) and the subsequent hepatic formation and disposition of noroxymorphone-3β-D-glucuronide. researchgate.net
| Advanced Model | Specific Application for Noroxymorphone-3β-D-Glucuronide | Potential Insights |
| 3D Hepatocyte Spheroids | Long-term culture to assess low-clearance metabolism and transporter expression. | More accurate prediction of intrinsic clearance and biliary excretion. |
| Human Liver Organoids | Study of metabolism and transport in a self-organizing, multicellular system. | Insights into cell-cell interactions influencing metabolite disposition and potential toxicity. |
| Organ-on-a-Chip (MPS) | Dynamic flow-based systems to model pharmacokinetic profiles and inter-organ crosstalk (e.g., gut-liver). | Better prediction of systemic exposure and first-pass effects. |
Q & A
Q. What are the primary metabolic pathways leading to the formation of Noroxymorphone beta-D-Glucuronide?
this compound is formed via a multi-step process:
- Step 1 : Oxycodone undergoes CYP3A4-mediated N-demethylation to produce noroxycodone .
- Step 2 : Noroxycodone is oxidized by CYP2D6 to noroxymorphone .
- Step 3 : Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate noroxymorphone with glucuronic acid, forming the beta-D-glucuronide derivative . Experimental validation typically involves in vitro microsomal assays with selective CYP inhibitors and LC-MS/MS metabolite profiling .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- LC-MS/MS is the gold standard, with protocols optimized for urine analysis. Key parameters include:
- Sample preparation : Solid-phase extraction (C2 cartridges) to isolate glucuronides .
- Chromatography : Reverse-phase columns (e.g., C18) with gradient elution to separate isobaric metabolites .
- Validation criteria : Limits of detection (1–10 ng/mL), linearity (R² > 0.99), and interday accuracy (±5–10%) .
Q. Why is this compound significant in forensic pharmacokinetic studies?
As a phase II metabolite, it extends the detection window of oxycodone use and provides insights into metabolic variability. Validated LC-MS/MS methods enable precise quantification in urine, critical for distinguishing licit vs. illicit opioid use .
Advanced Research Questions
Q. How can researchers resolve analytical challenges in distinguishing this compound from structural analogs?
- High-resolution MS : Use Q-TOF or Orbitrap systems to differentiate isobaric ions via exact mass (±5 ppm) .
- MS/MS fragmentation : Monitor unique product ions (e.g., m/z transitions specific to glucuronide cleavage) .
- Chromatographic optimization : Adjust pH and organic modifiers to improve retention time reproducibility .
Q. What experimental approaches explain the limited CNS activity of this compound despite high μ-opioid receptor affinity?
- Blood-brain barrier (BBB) studies : Radiolabeled tracer assays in rodents show minimal CNS penetration due to glucuronide polarity .
- In vivo vs. in vitro models : Compare receptor binding (e.g., CHO cells expressing μ-opioid receptors) with behavioral analgesia assays (e.g., tail-flick test) .
Q. How do gut microbiota β-glucuronidases influence the enterohepatic recycling of this compound?
- In vitro models : Incubate with fecal lysates to measure hydrolysis rates via HPLC .
- Microbiome correlation : Use metagenomic sequencing to link β-glucuronidase activity (e.g., E. coli GUS isoforms) to metabolite reactivation .
Q. What strategies address discrepancies in reported UGT enzyme kinetics for Noroxymorphone glucuronidation?
- Recombinant UGT isoforms : Screen all 22 human UGTs to identify primary contributors (e.g., UGT2B7) .
- Population studies : Correlate UGT polymorphisms (e.g., UGT2B7 rs7438135) with glucuronide plasma ratios in clinical cohorts .
Methodological Considerations
Designing enzymatic hydrolysis protocols for total Noroxymorphone quantification:
- Optimization variables : β-Glucuronidase concentration (≥500 U/mL), incubation time (2–4 hrs), pH (5.0–6.5) .
- Controls : Include heat-inactivated enzyme samples to account for spontaneous hydrolysis .
Evaluating transporter-mediated excretion of this compound:
- In vitro models : Use transfected HEK293 cells expressing OATP1B1/1B3 to assess hepatic uptake kinetics .
- Inhibition studies : Co-incubate with prototypic substrates (e.g., estradiol-17β-glucuronide) to identify competitive interactions .
Data Contradiction Analysis
Reconciling conflicting reports on this compound’s pharmacological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
